molecular formula C9H13NO3 B1346286 Ethyl 6-cyano-2-oxohexanoate CAS No. 890097-91-3

Ethyl 6-cyano-2-oxohexanoate

Cat. No. B1346286
M. Wt: 183.2 g/mol
InChI Key: LYBLESJBIBDORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyano-2-oxohexanoate is a chemical compound . It is also known as the oxime of ethyl cyanoacetate .


Molecular Structure Analysis

The molecular formula of Ethyl 6-cyano-2-oxohexanoate is C9H13NO3 . The molecular weight is 183.20400 .


Physical And Chemical Properties Analysis

Ethyl 6-cyano-2-oxohexanoate has a predicted density of 1.07g/cm3 and a predicted boiling point of 320.6ºC .

Scientific Research Applications

Photochemical Reactions

Ethyl 6-cyano-2-oxohexanoate is involved in various photochemical reactions. For instance, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in methanol lead to the formation of ω-substituted esters, including ethyl methyl heptanedioate and ethyl 7-oxo-3-heptenoate (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of Pyran Derivatives

Ethyl 6-cyano-2-oxohexanoate is used in the synthesis of pyran derivatives. An efficient synthetic protocol was developed to synthesize ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates from ethyl 3-oxohexanoate (Kumar et al., 2014).

Oxidation Reactions

This compound is involved in oxidation reactions. For example, 2-methylcyclohexanone is oxidized by dioxygen in the presence of heteropolyanions to give 6-oxoheptanoic acid (Atlamsani, Brégeault, & Ziyad, 1993).

Synthesis of Statin Precursors

Ethyl 6-cyano-2-oxohexanoate is used in the synthesis of statin precursors. For instance, ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a key intermediate in statin synthesis, is prepared from related compounds (Tararov, König, & Börner, 2006).

Enantioselective Bioreduction

Ethyl 6-cyano-2-oxohexanoate undergoes enantioselective bioreduction. Wild-type microorganism strains like Kluyveromyces marxianus and Aspergillus niger have been used to convert ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate with high enantioselectivity and conversion level (Ramos et al., 2011).

properties

IUPAC Name

ethyl 6-cyano-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLESJBIBDORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641278
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyano-2-oxohexanoate

CAS RN

890097-91-3
Record name Ethyl 6-cyano-2-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.